![molecular formula C10H10N2O B2702912 6-Methoxyquinolin-3-amine CAS No. 29507-86-6](/img/structure/B2702912.png)
6-Methoxyquinolin-3-amine
Overview
Description
6-Methoxyquinolin-3-amine, also known as 6-methoxy-3-quinolinamine, is a compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Methoxyquinolin-3-amine, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 6-Methoxyquinolin-3-amine is 1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Methoxyquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 and is stored at room temperature .Scientific Research Applications
Antiplasmodial Activity
6-Methoxyquinolin-3-amine derivatives have been researched for their antiplasmodial activity against Plasmodium falciparum. In a study by Hochegger et al. (2021), compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue were tested for this purpose. It was found that the activity and cytotoxicity of these compounds were significantly influenced by the linker between the quinoline and tert-butyltetrazole moieties, highlighting the potential of these derivatives in antimalarial research (Hochegger et al., 2021).
Fluorescence Properties
The fluorescence characteristics of 6-methoxyquinoline have been extensively studied. Schulman et al. (1974) investigated its absorption and fluorescence spectra, revealing that 6-methoxyquinoline is a stronger base in the excited singlet state, offering insights into its fluorescence properties and potential applications in analytical chemistry (Schulman et al., 1974).
Biomedical Analysis Applications
Hirano et al. (2004) discovered that 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stable against light and heat. This makes it useful for biomedical analysis, particularly as a fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).
Anticancer Agent
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-methoxyquinolin-3-amine, was identified as a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration in research by Sirisoma et al. (2009). This highlights the potential use of 6-methoxyquinolin-3-amine derivatives in cancer therapy (Sirisoma et al., 2009).
Tubulin Polymerization Inhibitors
Lee et al. (2011) explored the impact of different linkers on the biological activity of 5-amino-2-aroylquinolines, which are derived from 6-methoxyquinoline. They found that these compounds exhibited substantial antiproliferative activity and inhibited tubulin polymerization, indicating their potential in cancer treatment (Lee et al., 2011).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of 6-methoxyquinolin-3-amine derivatives. El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and found that many of them showed moderate activities against a range of bacteria and fungi, suggesting potential applications in antimicrobial therapy (El-Gamal et al., 2016).
Fluorescence Probes
6-Methoxyquinoline derivatives have been used in fluorescence probes for metal ions. For instance, Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a selective chemosensor for cadmium, which could be useful in environmental monitoring and food safety applications (Prodi et al., 2001).
Safety And Hazards
The safety information for 6-Methoxyquinolin-3-amine includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
properties
IUPAC Name |
6-methoxyquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKHDKZNEHKDNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinolin-3-amine |
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